

Application Notes and Protocols for Intraperitoneal Injection of BRD5529 in Mice

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Compound of Interest

Compound Name: **BRD5529**

Cat. No.: **B606353**

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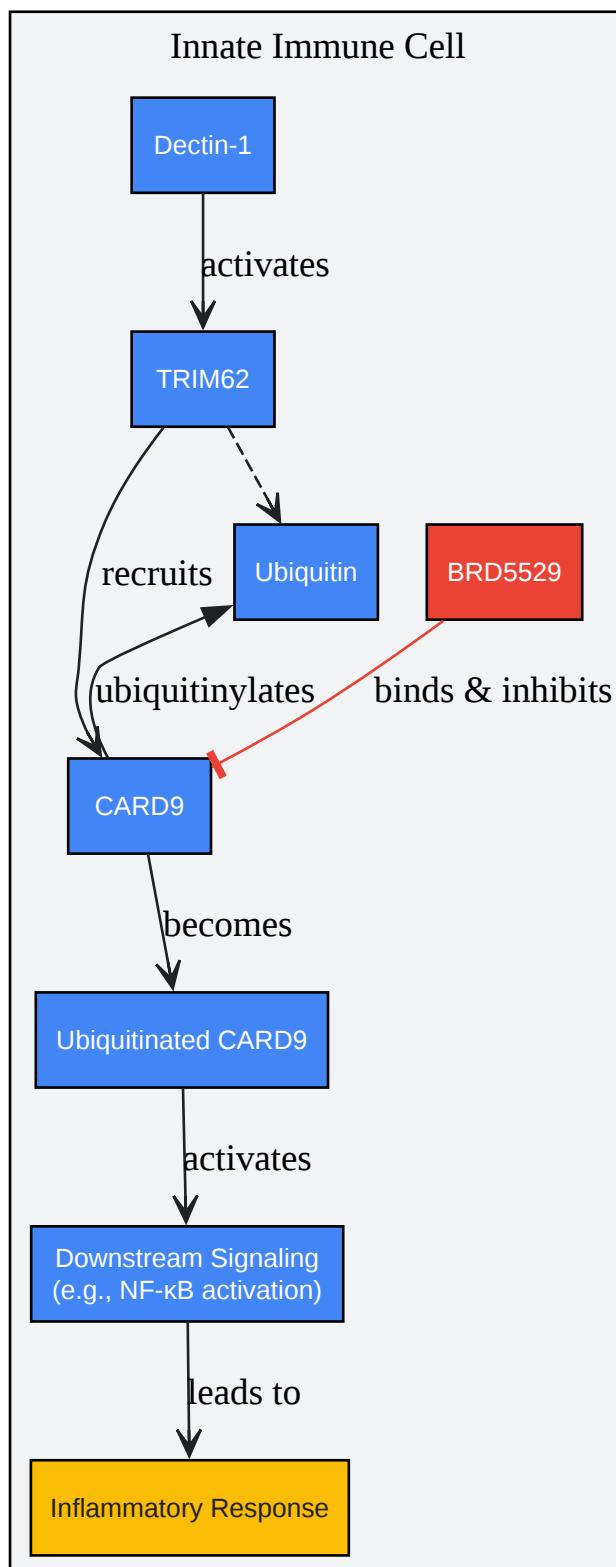
For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of the selective CARD9-TRIM62 protein-protein interaction inhibitor, **BRD5529**, for intraperitoneal (i.p.) injection in mice. The provided information is intended to guide researchers in conducting *in vivo* studies to investigate the therapeutic potential of **BRD5529** in relevant disease models.

Compound Information:

| Parameter | Value | Reference |
|---------------------------|--|---|
| Compound Name | BRD5529 | [1] [2] |
| CAS Number | 1358488-78-4 | [1] |
| Mechanism of Action | Inhibitor of CARD9-TRIM62 protein-protein interaction, leading to decreased CARD9 ubiquitylation and subsequent inhibition of downstream inflammatory signaling. | [1] [2] [3] |
| In Vitro IC ₅₀ | 8.6 μM for CARD9-TRIM62 inhibition | [1] [2] |
| Storage of Stock Solution | -80°C for up to 2 years; -20°C for up to 1 year. | [1] |

Signaling Pathway of BRD5529



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Caption: Mechanism of action of **BRD5529** in inhibiting the CARD9 signaling pathway.

Experimental Protocols

Two distinct protocols for preparing **BRD5529** for intraperitoneal injection in mice have been reported. The choice of protocol may depend on the desired final concentration and experimental setup.

Protocol 1: Multi-Component Vehicle Formulation

This protocol utilizes a combination of solvents to achieve a clear solution of **BRD5529**.

Materials:

- **BRD5529** powder
- Dimethyl sulfoxide (DMSO)
- PEG300
- Tween-80
- Saline (0.9% NaCl)
- Sterile, pyrogen-free microcentrifuge tubes and syringes

Formulation Composition:

| Component | Percentage |
|-----------|------------|
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |

Procedure:

- Prepare a stock solution of **BRD5529** in DMSO. For example, to achieve a final concentration of 2.08 mg/mL in the injection vehicle, prepare a 20.8 mg/mL stock solution in

DMSO.

- Combine the vehicle components. In a sterile tube, add the required volumes of each component in the following order, ensuring thorough mixing after each addition:
 - Add 400 μ L of PEG300.
 - Add 100 μ L of the **BRD5529** DMSO stock solution (20.8 mg/mL) and mix thoroughly.
 - Add 50 μ L of Tween-80 and mix until the solution is homogenous.
 - Add 450 μ L of saline to bring the total volume to 1 mL.
- Ensure complete dissolution. If any precipitation or phase separation is observed, gentle heating and/or sonication can be used to aid dissolution.[\[1\]](#) The final solution should be clear.
- Administer to mice. The prepared solution can be administered via intraperitoneal injection at the desired dosage. A toxicology study reported using doses of 0.1 or 1.0 mg/kg daily for two weeks without significant adverse effects.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Achievable Concentration: \geq 2.08 mg/mL (4.47 mM)[\[1\]](#)

Protocol 2: 1% Methocel™ Formulation

This protocol was utilized in a preclinical toxicology study and has been shown to be well-tolerated in mice.[\[4\]](#)[\[7\]](#)[\[8\]](#)

Materials:

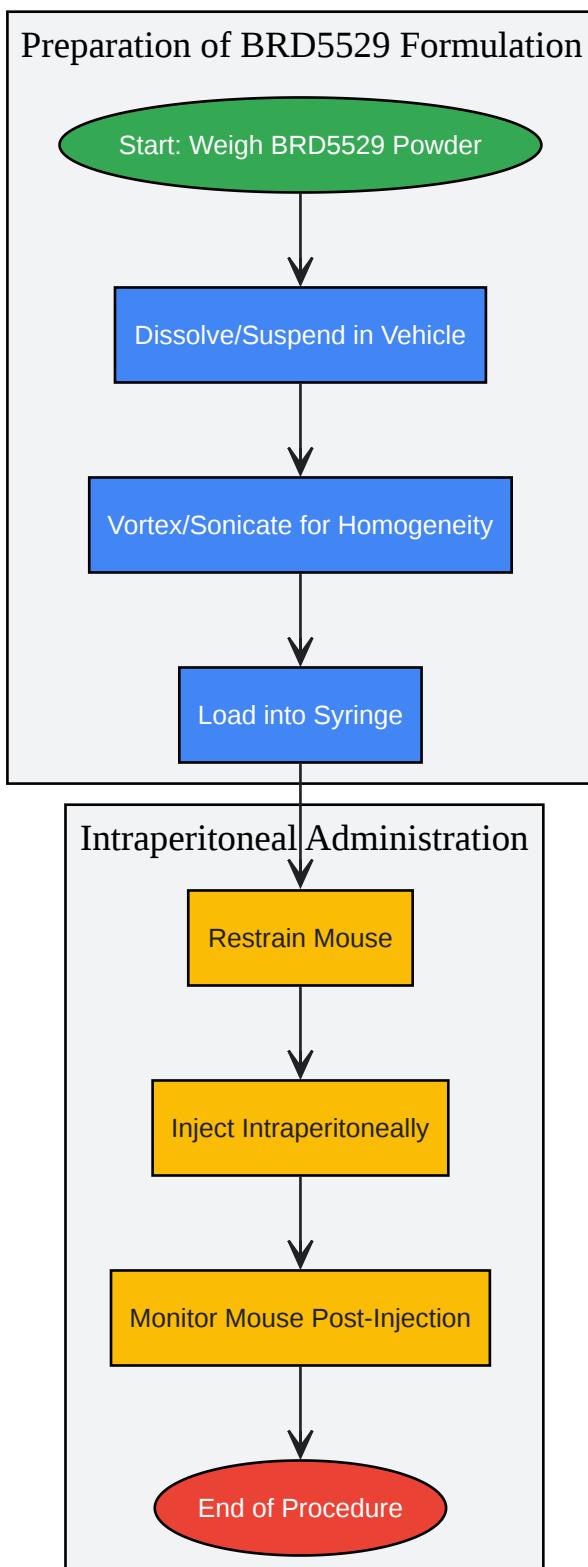
- **BRD5529** powder
- 1% Methocel™ (methylcellulose) solution in sterile water
- Sterile, pyrogen-free microcentrifuge tubes and syringes

Procedure:

- Prepare the 1% Methocel™ vehicle. Dissolve the appropriate amount of Methocel™ powder in sterile water to achieve a 1% (w/v) solution. Ensure the solution is sterile.

- Prepare the **BRD5529** suspension. Weigh the required amount of **BRD5529** powder and suspend it in the 1% Methocel™ vehicle to achieve the desired final concentration for injection.
- Ensure a uniform suspension. Vortex or sonicate the mixture to ensure a homogenous suspension before each injection.
- Administer to mice. This formulation was administered daily via intraperitoneal injection at doses of 0.1 mg/kg and 1.0 mg/kg for 14 days.[4][5][6] The typical injection volume for mice is 100 μ L.[4][7][8]

Experimental Workflow for BRD5529 Preparation and Injection

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Caption: Workflow for preparing and administering **BRD5529** to mice via intraperitoneal injection.

In Vivo Dosing and Toxicology Summary

A preclinical study evaluated the safety and tolerability of **BRD5529** administered intraperitoneally to mice daily for two weeks.[4][5][6]

| Parameter | Vehicle | Doses Administered | Key Findings | Reference |
|------------------|--------------|-------------------------|---|-----------------|
| Toxicology Study | 1% Methocel™ | 0.1 mg/kg and 1.0 mg/kg | No significant changes in weight gain, lung function, or pro-inflammatory cytokines were observed. Histological examination of the lung, liver, and kidney showed no significant pathology. The compound was well-tolerated. | [4][5][6][7][8] |

Disclaimer: These protocols are intended for guidance and should be adapted and optimized by the end-user for their specific experimental needs and in accordance with institutional animal care and use guidelines.

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